

Spectroscopic Profile of 3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromoimidazo[1,2-a]pyrazine

Cat. No.: B1339906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3,5-Dibromoimidazo[1,2-a]pyrazine**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Spectroscopic Data

The spectroscopic data for **3,5-Dibromoimidazo[1,2-a]pyrazine** ($C_6H_3Br_2N_3$) is summarized below. While experimental data for the 3,5-dibromo isomer is not readily available in the public domain, data for the closely related isomer, 6,8-dibromoimidazo[1,2-a]pyrazine, provides valuable reference points for expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (1H) and carbon- ^{13}C NMR chemical shifts for **3,5-Dibromoimidazo[1,2-a]pyrazine** are as follows:

a]pyrazine are presented below, with reference to the data available for 6,8-dibromoimidazo[1,2-a]pyrazine.[1]

Table 1: ^1H NMR Spectroscopic Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine in CDCl_3 at 400 MHz)[1]

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.80	d	0.92
H-3	7.86	d	1.36
H-5	8.29	s	-

Note: For **3,5-Dibromoimidazo[1,2-a]pyrazine**, one would expect to see signals for H-2, H-6, and H-8. The exact chemical shifts will differ due to the different positions of the bromine atoms.

Table 2: ^{13}C NMR Spectroscopic Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine in CDCl_3 at 100 MHz)[1]

Position	Chemical Shift (δ , ppm)
C-2	115.92
C-3	119.32
C-5	119.97
C-6	137.03
C-8	137.39
C-8a	142.54

Note: A PubChem entry for **3,5-Dibromoimidazo[1,2-a]pyrazine** exists, which may provide access to experimental ^{13}C NMR data.[2] For the 3,5-dibromo isomer, the carbon atoms directly bonded to bromine (C-3 and C-5) would show significantly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for the imidazo[1,2-a]pyrazine core are expected in the fingerprint region.

Table 3: Predicted IR Absorption Bands for **3,5-Dibromoimidazo[1,2-a]pyrazine**

Wavenumber (cm ⁻¹)	Vibration Type
3100-3000	C-H stretching (aromatic)
1650-1500	C=N and C=C stretching (ring vibrations)
1500-1000	Fingerprint region, C-N and C-C stretching
Below 800	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **3,5-Dibromoimidazo[1,2-a]pyrazine**, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Mass Spectrometry Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine)[\[1\]](#)

Ion	m/z
[M] ⁺	278 (with characteristic isotopic pattern for Br ₂)
[M+H] ⁺	279 (with characteristic isotopic pattern for Br ₂)

Note: The molecular weight of **3,5-Dibromoimidazo[1,2-a]pyrazine** is 276.92 g/mol [\[3\]](#) Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1. [\[4\]](#)

Experimental Protocols

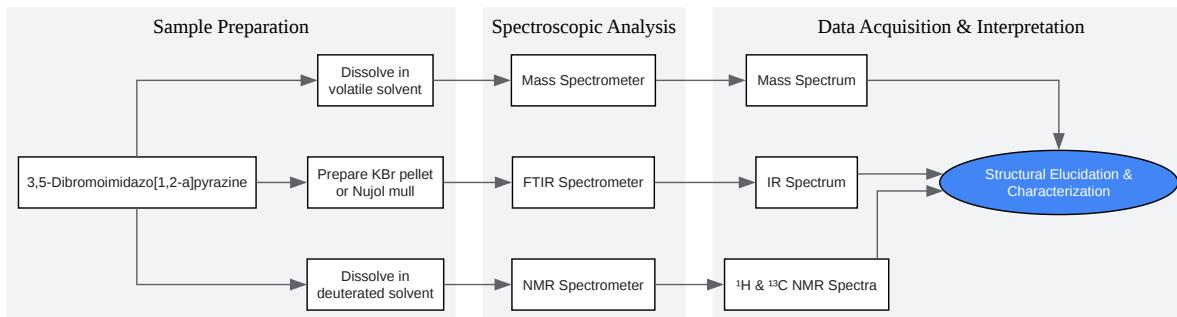
Detailed methodologies for the spectroscopic analysis of **3,5-Dibromoimidazo[1,2-a]pyrazine** are provided below. These are general protocols that can be adapted for specific instrumentation.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.^[5]
 - Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.^[6]


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or KBr pellet without the sample).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization Method:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This method often leads to extensive fragmentation, providing structural information.
 - Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often resulting in a prominent molecular ion peak.^[7]
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, ensuring the detection of the molecular ion and its isotopic peaks.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the structure of the target molecule.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of **3,5-Dibromoimidazo[1,2-a]pyrazine** with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 3,5-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 14207592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 63744-21-8 | MFCD09835033 | 3,5-Dibromoimidazo[1,2-A]Pyrazine [aaronchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]

- 7. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339906#spectroscopic-data-for-3-5-dibromoimidazo-1-2-a-pyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com